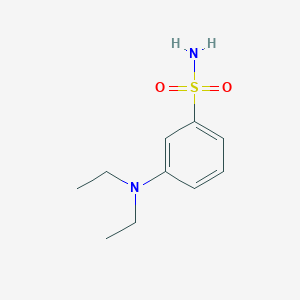

3-(Diethylamino)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

63935-18-2 |

|---|---|

Molecular Formula |

C10H16N2O2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

3-(diethylamino)benzenesulfonamide |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)9-6-5-7-10(8-9)15(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |

InChI Key |

CYNDJSYAPZSXSA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diethylamino Benzene 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for Arylsulfonamides

Conventional methods for constructing the sulfonamide bond are well-documented and widely employed due to their reliability and broad substrate scope. These pathways typically involve the reaction of activated sulfonyl precursors with amines or the use of alternative starting materials that can be converted into the desired sulfonamide linkage.

Amidation Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely practiced method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide S-N bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. The choice of solvent is often an aprotic one. The versatility of this method allows for the synthesis of a vast array of sulfonamide derivatives by varying both the sulfonyl chloride and amine coupling partners. Primary amines are generally highly reactive in this context.

Table 1: General Conditions for Amidation of Sulfonyl Chlorides

| Parameter | Typical Reagents/Conditions | Role | Reference |

|---|---|---|---|

| Sulfonyl Precursor | Arylsulfonyl Chloride (Ar-SO₂Cl) | Electrophile | sci-hub.se |

| Amine Nucleophile | Primary or Secondary Amines (R¹R²NH) | Nucleophile | sci-hub.se |

| Base | Pyridine, Triethylamine (Et₃N), Na₂CO₃ | HCl Scavenger | sci-hub.sescilit.com |

| Solvent | Aprotic solvents (e.g., DCM), Water | Reaction Medium | scilit.com |

| Temperature | Room Temperature | - | sci-hub.se |

Formation of Sulfonamide Bonds via Alternative Precursors

While the sulfonyl chloride route is dominant, concerns over the stability and handling of these precursors have spurred the development of methods using alternative starting materials.

From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts. This transformation often proceeds via an in-situ conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride, which then reacts with an amine. organic-chemistry.orgresearchgate.net Microwave irradiation has been shown to significantly enhance the efficiency of this process, reducing reaction times and improving yields. organic-chemistry.orgresearchgate.net

From Thiols and Disulfides: Readily available and inexpensive thiols or their corresponding disulfides serve as effective precursors. The synthesis involves an initial oxidative chlorination of the thiol to generate the sulfonyl chloride in situ, which then couples with an amine. nih.gov This approach avoids the need to isolate the often-unstable sulfonyl chloride intermediate.

From Sulfinate Salts: Aryl ammonium (B1175870) sulfinates can be transformed into a variety of functionalized sulfonamides. This is typically achieved in a one-pot process by treating the sulfinate with an aqueous solution of the desired amine and an oxidant like sodium hypochlorite (B82951) (bleach).

From Arylboronic Acids: In a novel approach, arylboronic acids can be converted to their corresponding sulfonyl chlorides through a palladium-catalyzed reaction with a sulfur dioxide surrogate. The resulting intermediate can then be directly aminated in a one-pot procedure to yield the final sulfonamide. nih.govacs.org

From Carboxylic Acids: A recently developed strategy allows for the synthesis of sulfonamides from aryl carboxylic acids and amines. This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to convert the carboxylic acid into a sulfonyl chloride intermediate, which is then subjected to one-pot amination.

Table 2: Comparison of Alternative Precursors for Sulfonamide Synthesis

| Precursor | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Sulfonic Acids | TCT, Microwave | Avoids isolation of sulfonyl chlorides | organic-chemistry.orgresearchgate.net |

| Thiols/Disulfides | Oxidizing Agent (e.g., NaOCl, TCCA) | In-situ generation of sulfonyl chloride | nih.gov |

| Sulfinate Salts | Amine, NaOCl | One-pot procedure | |

| Arylboronic Acids | Pd-catalyst, SO₂ surrogate | High functional group tolerance, regioselective | nih.govacs.org |

| Carboxylic Acids | Cu-catalyst, SO₂ | Utilizes common amide coupling partners |

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. This has led to several innovative strategies for sulfonamide synthesis that align with the principles of green chemistry.

Green Chemistry Principles in Sulfonamide Synthesis

Efforts to create more sustainable synthetic routes have focused on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions under solvent-free ("neat") conditions is a core principle of green chemistry. sci-hub.se The sulfonylation of amines with arylsulfonyl chlorides can be performed at room temperature on solid bases like K₂CO₃, providing the product in high yield and purity with a simple workup. sci-hub.se The use of microwave irradiation, often in conjunction with solvent-free conditions or on solid supports, can dramatically reduce reaction times and increase yields. researchgate.net

Synthesis in Sustainable Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives is another key strategy. Water is an ideal green solvent, and methods have been developed to synthesize sulfonamides by reacting sulfonyl chlorides and amines in water, using a base like Na₂CO₃ to control the pH. scilit.com Other sustainable media, such as ethanol, glycerol, and Deep Eutectic Solvents (DES), have also been successfully employed for the synthesis of sulfonamides from thiols via in-situ oxidative chlorination. researchgate.net

Table 3: Overview of Green Synthetic Approaches

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, improved yields | Direct synthesis from sulfonic acids | organic-chemistry.org |

| Solvent-Free | No organic solvent, simple workup | Reaction on solid supports (e.g., K₂CO₃) | sci-hub.seresearchgate.net |

| Aqueous Synthesis | Uses water as a solvent | Reaction of sulfonyl chlorides with amines using Na₂CO₃ | scilit.com |

| Alternative Solvents | Use of EtOH, glycerol, DES | Oxidative chlorination of thiols followed by amination | researchgate.net |

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful and versatile methods for forming the C-S and S-N bonds necessary for arylsulfonamide synthesis, often with high selectivity and functional group tolerance. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the Suzuki-Miyaura cross-coupling of arylboronic acids with sulfur-containing electrophiles. nih.govacs.org A notable method involves the coupling of an arylboronic acid with phenyl chlorosulfate, which acts as a synthon for [SO₂Cl]⁺, to generate an arylsulfonyl chloride. This intermediate can then be aminated in situ to afford the desired sulfonamide. nih.govacs.org This process is highly regioselective and allows access to substitution patterns not achievable through classical electrophilic aromatic substitution. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Chan-Evans-Lam (CEL) coupling, are widely used for N-arylation. rsc.org This approach can be used to couple sulfonamides with arylboronic acids to form N-aryl sulfonamides. organic-chemistry.org Recent advancements have enabled these reactions to be performed under mild and environmentally friendly conditions, such as using water as a solvent in a ligand-free, aerobic system. organic-chemistry.org Copper catalysis is also effective for coupling sulfonamides with a range of (hetero)aryl bromides and chlorides. nih.govresearchgate.net

Electrochemical Oxidative Coupling Methods

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry. goettingen-research-online.de For sulfonamide synthesis, an environmentally benign electrochemical method has been developed for the oxidative coupling of thiols and amines. acs.orgnih.govnih.gov

This transformation is driven entirely by electricity, eliminating the need for chemical oxidants or catalysts. acs.orgnih.gov The reaction can be performed rapidly, in some cases within five minutes, under mild, room-temperature conditions. acs.orgresearchgate.netchemistryviews.org The process involves the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to an aminium radical. acs.orgnih.gov These intermediates then react to form the sulfonamide, with hydrogen gas being the only byproduct generated at the cathode. acs.orgnih.gov This method showcases a broad substrate scope and high functional group compatibility. nih.gov

Strategies for Introducing Diethylamino Functionality on Benzene (B151609) Rings

The introduction of a diethylamino group onto an aromatic ring, particularly onto a precursor like 3-aminobenzenesulfonamide (B1265440), is a critical step in the synthesis of the target compound. Several strategies exist for the N-alkylation of aromatic amines, each with distinct advantages and challenges. The primary goal is to achieve selective N,N-diethylation while avoiding the formation of mono-ethylated byproducts or quaternary ammonium salts. libretexts.orgyoutube.com

Direct Alkylation with Ethyl Halides:

A conventional method for N-alkylation is the reaction of the primary aromatic amine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. fishersci.co.ukwikipedia.org This reaction proceeds via nucleophilic aliphatic substitution (SN2). libretexts.orgyoutube.com The primary amine initially acts as a nucleophile, attacking the ethyl halide to form a secondary amine (N-ethylaniline derivative), which can then be further alkylated to the desired tertiary amine.

A significant challenge with this method is controlling the extent of alkylation. The mono-ethylated product is also nucleophilic and can compete with the starting primary amine for the alkylating agent, leading to a mixture of starting material, mono-alkylated, and di-alkylated products. libretexts.org Over-alkylation can also occur, resulting in the formation of a quaternary ammonium salt. wikipedia.org To favor the formation of the N,N-diethyl product, reaction parameters such as stoichiometry, temperature, and choice of base are crucial. Using an excess of the ethylating agent can drive the reaction towards the tertiary amine. The choice of base is also important to neutralize the hydrogen halide formed during the reaction and to modulate the nucleophilicity of the amine intermediates.

Reductive Amination:

Reductive amination is a more controlled and often higher-yielding method for preparing secondary and tertiary amines. organic-chemistry.org This strategy involves the reaction of the primary amine (3-aminobenzenesulfonamide) with two equivalents of an aldehyde, in this case, acetaldehyde. The reaction proceeds in two stages that can be performed in one pot:

Formation of an imine or enamine intermediate.

Reduction of the intermediate to the N,N-diethyl derivative.

A variety of reducing agents can be employed for the reduction step. Sodium triacetoxyborohydride (B8407120) (STABH) is a mild and selective reagent that is particularly effective for reductive aminations. acs.org Other reducing systems include catalytic hydrogenation (e.g., using Pd/C as a catalyst) or other hydride reagents. rsc.orgbohrium.com The advantage of reductive amination is its high selectivity for the desired product, minimizing the issue of over-alkylation that plagues direct alkylation methods. researchgate.net The reaction conditions are generally mild, making it compatible with a wide range of functional groups.

| Strategy | Reagents | Key Features | Potential Issues |

| Direct Alkylation | Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br), Base (e.g., K₂CO₃, Et₃N) | Simple, well-established procedure. fishersci.co.ukwikipedia.org | Lack of selectivity, potential for over-alkylation leading to mixtures of products and quaternary salts. libretexts.orgyoutube.com |

| Reductive Amination | Acetaldehyde (CH₃CHO), Reducing Agent (e.g., STABH, NaBH(OAc)₃, H₂/Pd-C) | High selectivity for N,N-diethyl product, mild reaction conditions, generally higher yields. organic-chemistry.orgacs.org | Requires careful selection of the reducing agent and control of stoichiometry. |

Optimization of Reaction Parameters for Yield and Purity in Laboratory Synthesis

Sulfonation of Nitrobenzene (B124822): The initial sulfonation of nitrobenzene is a critical step that dictates the yield of the primary intermediate, 3-nitrobenzenesulfonic acid. Studies have shown that this highly exothermic reaction can be efficiently controlled and optimized. In one approach using a microreactor, key parameters were adjusted to maximize yield and conversion. dicp.ac.cnrsc.orgresearchgate.net

The molar ratio of the sulfonating agent (sulfur trioxide, SO₃) to nitrobenzene (NB) is a critical factor. Increasing this ratio generally leads to higher conversion and yield. dicp.ac.cn Temperature control is also vital; while higher temperatures can increase reaction rates, they can also lead to side reactions and product degradation. An optimal temperature must be found to balance reaction speed and selectivity.

Table 1: Optimization of Nitrobenzene Sulfonation in a Microreactor

| Entry | Molar Ratio (SO₃:NB) | Temperature (°C) | Conversion of NB (%) | Yield of m-NBSA (%) |

|---|---|---|---|---|

| 1 | 1.76 | 40 | 94 | 88 |

| 2 | 1.51 | 40 | 82 | 75 |

| 3 | 1.26 | 40 | 71 | 65 |

Data sourced from a study on sulfonation in a microreactor. dicp.ac.cn

Amination of Sulfonyl Chlorides: The conversion of the sulfonyl chloride intermediate to a sulfonamide is typically achieved by reaction with ammonia (B1221849) or an amine. google.com Optimization of this step involves controlling the temperature, which is often kept low (e.g., 15-25°C) to manage the exothermic nature of the reaction. The choice of solvent is also important, with inert solvents like dichloromethane (B109758) being common. google.com The molar ratio of the amine to the sulfonyl chloride is adjusted to ensure complete conversion without promoting side reactions.

Reduction of the Aromatic Nitro Group: The reduction of 3-nitrobenzenesulfonamide (B92210) to 3-aminobenzenesulfonamide must be performed chemoselectively to avoid reducing the sulfonamide group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is a common method. rsc.org Optimization involves selecting the appropriate catalyst, solvent, hydrogen pressure, and temperature to achieve complete reduction of the nitro group efficiently and cleanly. acs.org Alternative methods include using metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal complex catalyst, which can offer high yields under mild, room-temperature conditions. jsynthchem.com

N,N-Diethylation of the Amino Group: As discussed in the previous section, controlling the N-alkylation step is crucial for purity. When using direct alkylation with ethyl halides, optimization focuses on preventing the formation of byproducts. This can be achieved by:

Stoichiometry: Using a precise excess of the alkylating agent to drive the reaction to the tertiary amine.

Temperature: Higher temperatures can increase the reaction rate but may also lead to more side products. researchgate.net

Base: The choice of base (e.g., potassium carbonate, triethylamine) and its stoichiometry can influence the reaction's selectivity.

For reductive amination, optimization involves selecting the most effective reducing agent and solvent system. For example, some reductive aminations that are sluggish with sodium triacetoxyborohydride (STAB-H) in standard solvents can be significantly accelerated by using trifluoroacetic acid (TFA) as a co-solvent. acs.org The reaction time and temperature are also adjusted to ensure the reaction goes to completion.

Advanced Spectroscopic and Structural Characterization of 3 Diethylamino Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(Diethylamino)benzene-1-sulfonamide is expected to show distinct signals corresponding to the aromatic protons and the protons of the N,N-diethyl group.

Aromatic Region (δ ≈ 6.5-7.8 ppm): The benzene (B151609) ring is substituted at positions 1 and 3. This substitution pattern would give rise to a complex multiplet system for the four aromatic protons (H-2, H-4, H-5, H-6). The electron-donating diethylamino group at C-3 would cause an upfield shift (to lower ppm values) for the ortho (H-2, H-4) and para (H-6) protons relative to the electron-withdrawing sulfonamide group. The proton ortho to the sulfonamide group (H-2) and the proton between the two substituents (H-2) would likely be the most deshielded.

Diethylamino Group (N(CH₂CH₃)₂): This group will produce two signals. A quartet (4H) is expected for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons, likely appearing in the range of δ 3.0-3.5 ppm. A triplet (6H) is anticipated for the terminal methyl protons (-CH₃), typically found further upfield around δ 1.0-1.3 ppm.

Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom of the primary sulfonamide group would typically appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration and could range from δ 2.0 to δ 5.0 ppm, or even further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | ~ 6.5 - 7.8 | Multiplet | 4H |

| -SO₂NH ₂ | Variable (e.g., ~ 2.0 - 5.0) | Broad Singlet | 2H |

| -N(CH ₂)₂ | ~ 3.0 - 3.5 | Quartet | 4H |

| -N(CH₂CH ₃)₂ | ~ 1.0 - 1.3 | Triplet | 6H |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Aromatic Carbons (δ ≈ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the electron-donating diethylamino group (C-3) and the carbon attached to the electron-withdrawing sulfonamide group (C-1) are expected at the downfield end of this region, with their exact shifts influenced by the strong electronic effects of the substituents. The other four aromatic carbons will resonate at intermediate chemical shifts.

Diethylamino Carbons: The methylene carbons (-C H₂-) are expected to appear around δ 40-50 ppm, while the methyl carbons (-C H₃) will be found further upfield, typically in the δ 10-15 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary & CH) | ~ 110 - 150 |

| -N(C H₂)₂ | ~ 40 - 50 |

| -N(CH₂C H₃)₂ | ~ 10 - 15 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the diethylamino group and to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached, allowing for definitive assignment of the ¹³C signals for the protonated carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₆N₂O₂S, with a monoisotopic mass of approximately 228.09 Da.

A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂, 64 Da). uni.lu Other likely fragmentations would include cleavage of the ethyl groups from the diethylamino moiety.

Table 3: Expected Key Mass Spectrometry Fragments

| m/z (charge/mass ratio) | Possible Fragment |

|---|---|

| ~ 228 | [M]⁺ (Molecular Ion) |

| ~ 164 | [M - SO₂]⁺ |

| ~ 213 | [M - CH₃]⁺ |

| ~ 199 | [M - C₂H₅]⁺ |

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. An exact mass measurement consistent with the formula C₁₀H₁₆N₂O₂S would confirm the molecular formula and rule out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to display several key absorption bands:

N-H Stretching: The sulfonamide N-H bonds should produce two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the diethylamino group will appear just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands: an asymmetric stretch typically around 1370-1330 cm⁻¹ and a symmetric stretch around 1180-1160 cm⁻¹. These are highly characteristic for sulfonamides. researchgate.netchemicalbook.com

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

S-N Stretching: The stretch for the sulfur-nitrogen bond is expected in the 935-875 cm⁻¹ range. researchgate.net

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1330 (strong) |

| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1160 (strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Sulfonamide (S-N) | S-N Stretch | 935 - 875 |

Following a comprehensive search for scientific literature, specific experimental data on the advanced spectroscopic and structural characterization of this compound is not available in the public domain. Detailed research findings, including specific UV-Vis absorption maxima and complete X-ray crystallographic data for this particular compound, could not be retrieved.

The subsequent sections on Ultraviolet-Visible (UV-Vis) Spectroscopy and X-ray Crystallography, which were intended to detail the electronic transitions and solid-state molecular architecture of this compound, cannot be generated without this foundational data. Authoritative scientific articles require precise, experimentally determined values to discuss the electronic and structural properties of a chemical compound.

General principles of these analytical techniques as they apply to analogous aromatic sulfonamides can be described. For instance, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and potentially n → π* transitions characteristic of the substituted benzene ring. Similarly, X-ray crystallography would reveal the precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice, including intermolecular interactions. However, without specific data for this compound, any such discussion would be hypothetical and not meet the required standard of a detailed, scientifically accurate article based on research findings.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies focusing solely on this compound, as outlined in the requested structure, are not publicly available.

While extensive research exists for the broader class of benzenesulfonamide (B165840) derivatives, including various computational analyses, studies detailing the Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Nonlinear Optical (NLO) properties, and specific molecular docking simulations for this compound could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified subsections based on current scientific publications. The methodologies mentioned in the outline are standard computational techniques used to evaluate molecules in this class, but their application and the resulting data for this particular compound have not been published.

Computational and Theoretical Investigations of 3 Diethylamino Benzene 1 Sulfonamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern computational drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. By quantifying physicochemical properties, or "descriptors," of a molecule, QSAR models can predict the activity of novel compounds, thereby guiding medicinal chemists in optimizing lead structures for enhanced efficacy and selectivity. This in silico approach significantly accelerates the drug design process by prioritizing the synthesis of compounds with the highest probability of success.

For 3-(Diethylamino)benzene-1-sulfonamide, a QSAR study would commence with the calculation of various molecular descriptors that characterize its structural, electronic, and physicochemical properties. These descriptors are critical for understanding how the molecule might interact with a biological target. Key descriptors, computationally generated for this compound, provide insight into its potential behavior and suitability as a drug candidate. For instance, properties such as lipophilicity (Log P), topological polar surface area (TPSA), molecular weight, and hydrogen bond capacity are fundamental to building a predictive QSAR model.

The values of these descriptors for this compound are presented below. In a typical QSAR workflow, these values would be part of a larger dataset of analogous compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to derive a mathematical equation linking these descriptors to the observed activity.

| Molecular Descriptor | Predicted Value | Significance in QSAR |

|---|---|---|

| Molecular Formula | C10H16N2O2S | Basic information defining the elemental composition. |

| Molecular Weight | 228.31 g/mol | Influences absorption, distribution, and overall size. |

| Log P (Consensus) | 1.59 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 68.12 Ų | Estimates the polar surface area, which is crucial for predicting cell permeability. |

| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond, influencing binding affinity. |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond, critical for target interaction. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can affect binding to a target. |

| Molar Refractivity | 63.63 | Relates to the volume of the molecule and its polarizability. |

From a design optimization perspective, these descriptors provide a roadmap for structural modifications. For example, if a QSAR model indicated that lower lipophilicity is required for better activity, chemists could consider replacing the diethylamino group with a more polar substituent. Conversely, if increased membrane permeability is desired, modifications to decrease the TPSA might be explored. The sulfonamide group itself is a key feature, often crucial for binding to metalloenzymes like carbonic anhydrases, and its hydrogen bonding capacity (one donor, two acceptors) is a primary driver of its interactions. By systematically modifying the structure and recalculating these descriptors, researchers can virtually screen potential new derivatives to identify those with an improved predicted activity profile before committing to synthetic efforts.

In Silico ADMET Prediction for Research Compound Prioritization

The prioritization of compounds in a drug discovery pipeline is heavily influenced by their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. A compound with excellent potency but poor pharmacokinetic properties or high toxicity is unlikely to become a successful drug. In silico ADMET prediction offers a rapid and cost-effective method to evaluate these properties at the earliest stages of research, allowing for the early deselection of compounds with unfavorable profiles and the prioritization of those with drug-like characteristics. rsc.org

For this compound, a comprehensive ADMET profile can be generated using various predictive models. These models are built on large datasets of experimental results and use the compound's structure to estimate its behavior in the body. Key parameters include gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like Cytochrome P450s, and potential toxicities.

The predicted ADMET properties for this compound, aggregated from computational platforms, are summarized in the table below. These predictions are essential for assessing its potential as a viable research compound.

| ADMET Parameter | Category | Predicted Outcome | Implication for Prioritization |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | Absorption | High | High likelihood of being well-absorbed if administered orally. |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | Compound is predicted to cross the BBB, which is desirable for CNS targets but a liability for peripheral targets. |

| P-glycoprotein (P-gp) Substrate | Distribution | No | Not likely to be actively effluxed from cells, which is a favorable characteristic. |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via inhibition of major CYP450 enzymes. This is a favorable safety profile. |

| CYP2C19 Inhibitor | No | ||

| CYP2C9 Inhibitor | No | ||

| CYP2D6 Inhibitor | No | ||

| CYP3A4 Inhibitor | No | ||

| Total Clearance | Excretion | 0.591 log(ml/min/kg) | Indicates the rate at which the compound is cleared from the body. |

| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic, a critical safety endpoint. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockage. |

Based on this in silico profile, this compound shows several promising characteristics. Its predicted high gastrointestinal absorption suggests good oral bioavailability. The lack of inhibition of major CYP450 enzymes indicates a low probability of causing metabolic drug-drug interactions, which is a significant advantage. Furthermore, the negative predictions for AMES toxicity and hERG inhibition suggest a favorable preliminary safety profile.

However, its predicted ability to cross the blood-brain barrier is a critical consideration. If the intended therapeutic target is within the central nervous system, this is a highly desirable feature. If the target is in the periphery, this property could lead to unwanted CNS side effects, and the compound might be deprioritized or selected for modification to reduce brain penetration. Thus, these in silico ADMET predictions are invaluable for prioritizing compounds like this compound, ensuring that research efforts are focused on candidates with the highest likelihood of possessing a balanced and successful drug profile.

Exploration of Biological Activities and Mechanisms of Action of 3 Diethylamino Benzene 1 Sulfonamide and Relevant Analogues

Enzyme Inhibitory Profiles

The primary mechanism of action for many sulfonamide-based compounds is the inhibition of specific enzymes. This is often achieved through the sulfonamide moiety binding to a zinc ion within the enzyme's active site. acs.orgnih.govresearchgate.net The following subsections detail the inhibitory activities of 3-(diethylamino)benzene-1-sulfonamide and its analogues against several key enzymes.

Carbonic Anhydrase (CA) Isozyme Inhibition

Benzenesulfonamides are well-established inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes that play crucial roles in various physiological processes. mdpi.comnih.govnih.gov Inhibition of specific hCA isozymes is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. mdpi.comnih.govmdpi.com The inhibitory activity of benzenesulfonamide (B165840) derivatives is often evaluated against a panel of hCA isoforms, including the cytosolic hCA I and II, and the transmembrane tumor-associated hCA IX and XII. mdpi.comresearchgate.netnih.gov

Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. For benzenesulfonamide analogues, these studies typically determine the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.

A stopped-flow CO₂ hydrase assay is a common method used to measure the inhibitory activity of compounds against various hCA isoforms. nih.govmdpi.com Studies on a range of benzenesulfonamide derivatives have revealed varying degrees of inhibition against different hCA isozymes. For instance, in one study, a series of benzenesulfonamides incorporating ureidoethylaminobenzyl tails showed selective inhibitory profiles towards hCA II, with Kᵢ values in the low nanomolar range (2.8–9.2 nM). nih.gov Another study on hydrazonobenzenesulfonamides also demonstrated inhibitory activity at low nanomolar levels with selectivity against hCA II, as well as the tumor-associated hCA IX and XII. mdpi.com

The position of substituents on the benzene (B151609) ring can significantly influence inhibitory potency. For example, meta-substituted derivatives have been shown to be poor to ineffective inhibitors of the widespread cytosolic hCA I, with Kᵢ values ranging from 653.8 to 6250 nM. nih.gov In contrast, some para-substituted analogues have demonstrated more potent inhibition of hCA I. nih.gov

Table 1: Inhibitory Activity (Kᵢ in nM) of Selected Benzenesulfonamide Analogues against hCA Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII | Selectivity |

|---|---|---|---|---|---|

| Analogue A | 24.6 | 2.8 | - | - | hCA II selective |

| Analogue B | >10,000 | 4515 | 7766 | 316 | - |

| Analogue C | 49 | 2.4 | 9.7 | 14 | - |

| Analogue D | 435.8 | - | 60.5 | 84.5 | hCA IX selective |

Data compiled from multiple sources. mdpi.comnih.govresearchgate.net Note: '-' indicates data not available.

Achieving isoform selectivity is a critical goal in the design of carbonic anhydrase inhibitors to minimize off-target effects. acs.org The tumor-associated isoform hCA IX is a particularly important target for anticancer drug development due to its overexpression in various hypoxic tumors. mdpi.comnih.gov

The "tail approach" is a drug design strategy that involves appending various chemical functionalities to the primary sulfonamide scaffold to enhance interactions with specific residues within the active site of a particular isoform, thereby improving selectivity. acs.orgnih.gov The active site of hCA isozymes contains both hydrophilic and hydrophobic regions, and the nature of the appended "tail" can influence the binding affinity and selectivity.

For example, some benzenesulfonamide derivatives have shown high selectivity for hCA IX inhibition over the ubiquitous hCA II. mdpi.com Molecular docking studies can help to rationalize the structure-activity relationships and understand the basis for this selectivity. mdpi.com These studies can reveal how different substituents on the benzenesulfonamide ring interact with amino acid residues in the active site of hCA IX, leading to preferential binding.

The classical mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the direct coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion in the enzyme's active site. acs.orgnih.govresearchgate.net This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic cycle. mdpi.com This "zinc-binding" modality is the most common and well-characterized inhibition mechanism for this class of compounds. acs.orgnih.govresearchgate.net

However, other inhibition mechanisms have also been described for different classes of CA inhibitors. These include:

Anchorage to the zinc-bound water molecule/hydroxide ion: Some compounds inhibit the enzyme by interacting with the zinc-coordinated water molecule without directly binding to the zinc ion itself. acs.org

Occlusion of the active site entrance: Certain inhibitors can block the entrance to the active site, preventing the substrate from accessing the catalytic center. acs.org

Binding outside of the active site: In rare cases, inhibitors have been found to bind to a site on the enzyme that is distinct from the active site, leading to a conformational change that reduces catalytic activity. acs.org

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition in Microorganisms

Sulfonamides are a well-known class of antibiotics that target dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of many microorganisms. nih.govemerginginvestigators.org This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition leads to the cessation of bacterial growth. nih.govresearchgate.net Sulfonamides act as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (pABA). nih.govemerginginvestigators.org

The development of resistance to sulfonamide antibiotics is a significant clinical challenge. nih.gov Resistance often arises from mutations in the folP gene, which encodes for DHPS, leading to an enzyme with reduced affinity for sulfonamides. researchgate.net

Recent research has focused on developing novel DHPS inhibitors that can overcome existing resistance mechanisms. This includes the synthesis of pterin-sulfonamide conjugates, which have been shown to competitively inhibit DHPS. researchgate.net These conjugates can also exhibit antibacterial activity through an on-target, anti-folate pathway mechanism. researchgate.net

Modulation of Other Enzymes

In addition to carbonic anhydrases and dihydropteroate synthase, benzenesulfonamide derivatives have been investigated for their inhibitory activity against a range of other enzymes.

Phosphoinositide 3-Kinases (PI3Kα): The PI3K pathway is a critical signaling pathway that is frequently overactivated in human cancers, making it an attractive target for therapeutic intervention. nih.gov Numerous inhibitors targeting the PI3K/AKT/mTOR signaling pathway have been developed and are in various stages of clinical investigation. nih.gov While direct evidence for this compound is limited, the broader class of sulfonamides has been explored for PI3K inhibitory activity.

Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov Certain benzenesulfonamide derivatives have shown selective inhibitory activity against COX-2, which is the isoform primarily associated with inflammation. nih.govmdpi.com A third isoform, COX-3, has also been identified and is selectively inhibited by some analgesic and antipyretic drugs. nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in a wide range of physiological and pathological processes. Various sulfonamide derivatives have been reported to exhibit inhibitory activity against different types of proteases, including metalloproteases, cysteine proteases, and aspartyl proteases. nih.govgoogle.comnih.gov For instance, some sulfonamides have shown potential as inhibitors of retroviral proteases, which are essential for viral replication. google.com

Histone Deacetylase 6 (HDAC6): Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov HDAC6 is a unique member of this family with diverse cellular functions. nih.gov Inhibition of HDAC6 has shown therapeutic potential in inflammatory conditions and cancer. nih.govresearchgate.net The development of specific HDAC6 inhibitors is an active area of research.

Sphingosine (B13886) Kinase (SphK): Sphingosine kinase (SphK) is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule involved in various cellular processes. nih.gov Dysregulation of SphK1 has been implicated in inflammatory diseases and cancer. nih.gov Several potent and selective inhibitors of SphK1 have been developed, some of which are sphingosine analogues. nih.govmdpi.comnih.govsigmaaldrich.com

Antimicrobial Research Applications

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus)

While specific studies on the antibacterial properties of this compound are not extensively documented in publicly available research, the broader class of sulfonamides is well-established for its antibacterial effects. impactfactor.org These synthetic compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.

Research into N,N-diethylamide bearing benzenesulfonamide derivatives has demonstrated notable antibacterial activity. covenantuniversity.edu.ngresearchgate.net One of the most potent compounds in a studied series was N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide, which showed significant inhibition against both Escherichia coli and Staphylococcus aureus. covenantuniversity.edu.ngresearchgate.net Another study highlighted that certain sulfonamide derivatives exhibited moderate activity against E. coli but no activity against S. aureus. impactfactor.org

The antimicrobial efficacy of various sulfonamide derivatives has been evaluated against clinical isolates of Staphylococcus aureus. nih.gov For instance, N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was identified as a potent antibacterial agent against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Sulfonamide Analogues

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Escherichia coli | High | covenantuniversity.edu.ngresearchgate.net |

| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide | Staphylococcus aureus | High | covenantuniversity.edu.ngresearchgate.net |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | MIC: 32 µg/mL | nih.gov |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | MIC: 64 µg/mL | nih.gov |

| Sulfonamide Derivative 4 | Staphylococcus aureus | No Activity | impactfactor.org |

| Sulfonamide Derivative 4 | Escherichia coli | Moderate Activity | impactfactor.org |

| Sulfonamide Derivative 5 | Staphylococcus aureus | No Activity | impactfactor.org |

| Sulfonamide Derivative 5 | Escherichia coli | Moderate Activity | impactfactor.org |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antifungal Activity Investigations

The antifungal potential of benzenesulfonamide derivatives has been a subject of significant research. A series of novel matrine (B1676216) derivatives incorporating a benzene sulfonamide moiety demonstrated exceptional inhibitory activity against Candida albicans. rsc.orgnih.gov The most potent of these compounds exhibited a minimum inhibitory concentration (MIC) value substantially lower than the clinical antibiotic fluconazole. rsc.orgnih.gov Mechanistic studies suggest that these compounds may act by preventing the formation of and disrupting established biofilms. rsc.orgnih.gov

Furthermore, a study of N-arylbenzenesulfonamides revealed broad-spectrum antifungal activity against several plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov Several derivatives in this class showed 50% inhibition (ED50) in the range of 3-15 µg/ml. nih.gov

Table 2: Antifungal Activity of Selected Benzenesulfonamide Analogues

| Compound/Analogue Class | Fungal Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| Matrine-hydroxamic acid derivative with benzene sulfonamide (10g) | Candida albicans | MIC: 0.062 mg/mL | rsc.orgnih.gov |

| Fluconazole (Reference) | Candida albicans | MIC: 8.590 mg/mL | rsc.orgnih.gov |

| N-arylbenzenesulfonamides (compounds 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27) | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea | ED50: 3-15 µg/ml | nih.gov |

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.

Antiviral Research Pathways

Benzenesulfonamide derivatives have been explored for their potential as antiviral agents. A series of benzenesulfonamide-containing phenylalanine derivatives were identified as novel HIV-1 capsid inhibitors. nih.gov One of the optimized analogues demonstrated significantly improved antiviral activity against both HIV-1 and HIV-2 strains compared to the reference compound PF-74. nih.gov

In the context of influenza, novel benzenesulfonamide-based spirothiazolidinones have been synthesized and evaluated as replication inhibitors. nih.gov While many of the new compounds showed no significant activity against the A/H3N2 virus, two compounds displayed weak activity against the A/H1N1 virus, with EC50 values in the range of 35–45 µM. nih.gov

Table 3: Antiviral Activity of Selected Benzenesulfonamide Analogues

| Compound/Analogue | Virus Strain | EC50 | CC50 | Reference |

|---|---|---|---|---|

| Piperazinone analog 11l | HIV-1 IIIB | 0.05 µM | >100 µM | nih.gov |

| Piperazinone analog 11l | HIV-2 ROD | 0.22 µM | >100 µM | nih.gov |

| PF-74 (Reference) | HIV-1 IIIB | 0.65 µM | 26.1 µM | nih.gov |

| PF-74 (Reference) | HIV-2 ROD | 26.2 µM | 26.1 µM | nih.gov |

| Spirothiazolidinone 3d | Influenza A/H1N1 | ~35-45 µM | >100 µM | nih.gov |

| Spirothiazolidinone 3e | Influenza A/H1N1 | ~35-45 µM | >100 µM | nih.gov |

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that is toxic to 50% of cells.

Anti-Biofilm Formation Studies

While direct studies on the anti-biofilm properties of this compound are limited, related heterocyclic compounds have been investigated for this purpose. For example, the molecule 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, known as antibiofilm compound 1 (ABC-1), has been shown to effectively inhibit biofilm formation by a variety of bacterial pathogens, including a cystic fibrosis isolate of Pseudomonas aeruginosa and a methicillin-resistant Staphylococcus aureus (MRSA) isolate. nih.gov This compound demonstrated antibiofilm activities at nanomolar concentrations. nih.gov

Research on matrine derivatives containing a benzene sulfonamide moiety has also suggested a mechanism of action that includes the prevention of biofilm formation and the disruption of established biofilms in Candida albicans. rsc.orgnih.gov

Antineoplastic Research Endeavors

Antiproliferative Effects on Cancer Cell Lines (e.g., breast, lung, colon)

A significant body of research has focused on the antiproliferative effects of benzenesulfonamide derivatives against various cancer cell lines. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their potential as antiproliferative agents. nih.gov Several of these compounds exhibited potent activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. nih.gov Notably, some pentafluoro derivatives showed higher antiproliferative activity against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells than the standard anticancer drug doxorubicin. nih.gov

In another study, a series of benzenesulfonamide-bearing imidazole (B134444) derivatives were evaluated for their cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. mdpi.com The most cytotoxic compound identified had an EC50 of 20.5 µM against the MDA-MB-231 cell line. mdpi.com

Furthermore, novel indolic benzenesulfonamides have been synthesized and screened for their anticancer properties. nih.gov The most potent derivatives displayed activity in the nanomolar range against a broad panel of cancer cell lines and were found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

Table 4: Antiproliferative Activity of Selected Benzenesulfonamide Analogues

| Compound/Analogue | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (5i) | SK-N-MC (Neuroblastoma) | 24.9 | nih.gov |

| 3-Chloro-2-methyl-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (6c) | SK-N-MC (Neuroblastoma) | 25.2 | nih.gov |

| 3-Chloro-2-methyl-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide (6d) | MDA-MB-231 (Breast) | 30.4 | nih.gov |

| Etoposide (Reference) | SK-N-MC (Neuroblastoma) | 33.4 | nih.gov |

| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast) | 20.5 | mdpi.com |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 | mdpi.com |

| Indolic benzenesulfonamide derivative | HeLa (Cervical) | 0.0017 - 0.109 | nih.gov |

Note: IC50 (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into various sulfonamide derivatives has highlighted their potential to trigger this process through multiple cellular pathways.

One study on a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, identified as S1, demonstrated its ability to induce apoptosis in acute leukemia cell lines, K562 and Jurkat. nih.gov In K562 cells, the compound was found to activate both the extrinsic and intrinsic apoptotic pathways. nih.gov This was evidenced by an increase in the expression of the Fas receptor (FasR), a key component of the extrinsic pathway, and the apoptosis-inducing factor (AIF), which is involved in the intrinsic pathway. nih.gov Furthermore, a loss of mitochondrial potential and activation of caspase-3 were observed, indicating the involvement of the mitochondrial-mediated apoptotic cascade. nih.gov In Jurkat cells, the apoptotic mechanism was primarily through the intrinsic pathway, characterized by a loss of mitochondrial potential and a reduction in the expression of Survivin, an inhibitor of apoptosis protein. nih.gov

Another investigation into sulfonamide-metformin derivatives revealed their capacity to induce mitochondrial-associated apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). nih.gov The most active compound, which featured an n-octyl chain, was shown to increase the production of intracellular reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, suggesting that it promotes mitochondrial dysfunction, a key trigger for the intrinsic apoptotic pathway. nih.gov

Furthermore, a study on novel sulfonamide derivatives as potential anticancer agents targeting VEGFR-2 also explored their apoptotic effects. The most promising compounds were found to induce cell cycle arrest in the G2/M and Pre-G1 phases and significantly enhance apoptosis. acs.org One particular compound was able to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the percentage of annexin (B1180172) V-FITC positive cells compared to the control. rsc.org

These findings from studies on analogous sulfonamide compounds suggest that this compound could potentially induce apoptosis through mechanisms involving both extrinsic and intrinsic pathways, characterized by the activation of caspases, mitochondrial dysfunction, and alterations in the expression of key apoptotic regulatory proteins.

Table 1: Apoptosis Induction by Sulfonamide Analogues

| Compound/Analogue | Cell Line(s) | Key Findings |

|---|---|---|

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562, Jurkat | Induces apoptosis via extrinsic and intrinsic pathways in K562 cells; intrinsic pathway in Jurkat cells. nih.gov |

| Sulfonamide-metformin derivative | MCF-7, MDA-MB-231 | Promotes mitochondrial dysfunction and activates mitochondrial-associated apoptosis. nih.gov |

Angiogenesis Modulation Studies

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Several studies have indicated that sulfonamide derivatives can modulate angiogenesis, primarily by targeting key regulators of this process.

One of the primary targets for anti-angiogenic therapy is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in promoting endothelial cell proliferation, migration, and survival. nih.gov Research has shown that certain sulfonamide derivatives can act as potent inhibitors of VEGFR-2. acs.org For instance, novel sulfonamide-chalcone hybrid compounds have been synthesized and evaluated for their anti-angiogenic activity. nih.gov Among these, two compounds exhibited significant inhibitory effects on VEGFR1 and VEGFR2, leading to a reduction in endothelial cell proliferation and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Molecular docking studies have further supported these findings by demonstrating the binding affinity of these compounds to the active sites of VEGFR1 and VEGFR2. nih.gov

Another study focused on the design and synthesis of novel sulfonamide derivatives as anticancer agents and VEGFR-2 inhibitors. acs.org The most potent compound identified in this study exhibited strong VEGFR-2 inhibition with an IC50 value of 0.0787 μM. acs.org These findings highlight the potential of the sulfonamide scaffold in the development of effective anti-angiogenic agents.

The collective evidence from studies on analogous compounds suggests that this compound may also possess angiogenesis-modulating properties, potentially through the inhibition of key signaling pathways involved in neovascularization, such as the VEGFR pathway.

Table 2: Angiogenesis Modulation by Sulfonamide Analogues

| Compound/Analogue | Target(s) | Key Findings |

|---|---|---|

| Sulfonamide-chalcone hybrids | VEGFR1, VEGFR2 | Inhibit endothelial cell proliferation and tube formation. nih.gov |

Anti-inflammatory Research Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Benzenesulfonamide derivatives have been investigated for their anti-inflammatory potential, with studies indicating their ability to modulate key inflammatory mediators.

Research on novel benzenesulfonamide derivatives incorporating a 5′-aminospirotriazolotriazine moiety demonstrated significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema. mdpi.com These compounds were found to be more effective than the standard anti-inflammatory drug, indomethacin. mdpi.com The mechanism of action was explored by measuring the levels of pro-inflammatory cytokines and oxidative stress markers in the paw tissue. The compounds significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP). mdpi.comresearchgate.net Furthermore, they were found to reduce the levels of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to levels comparable to the non-inflamed control group. mdpi.comresearchgate.net

Another study on pyrazolyl benzenesulfonamide derivatives also reported potent anti-inflammatory effects. nih.gov The most active compounds in this series exhibited good selective inhibitory activity towards COX-2, a key enzyme in the inflammatory pathway. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

In a separate investigation, ten new derivatives of benzenesulfonamide bearing a carboxamide functionality were synthesized and evaluated for their in vivo anti-inflammatory activities. nih.gov Two of the synthesized compounds showed very high inhibition of carrageenan-induced rat-paw edema, with percentage inhibitions of 94.69% each at the first hour. nih.gov

These studies on various benzenesulfonamide analogues suggest that this compound could exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Table 3: Anti-inflammatory Activity of Benzenesulfonamide Analogues

| Compound/Analogue | Model/Assay | Key Findings |

|---|---|---|

| Benzenesulfonamide with 5′-aminospirotriazolotriazine | Carrageenan-induced rat paw edema | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and COX-1/COX-2 levels. mdpi.comresearchgate.net |

| Pyrazolyl benzenesulfonamide derivatives | In vitro COX inhibition assays | Selective inhibition of COX-2. nih.gov |

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of benzenesulfonamide derivatives has been explored in several studies.

One study investigating new benzenesulfonamide derivatives hybridized with piperazine (B1678402) reported significant antioxidant capacities. nih.gov The antioxidant potential was evaluated using various assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC). nih.gov One of the synthesized compounds demonstrated higher antioxidant activity than the reference standards in the FRAP and CUPRAC assays. nih.gov

In another study, ten new derivatives of benzenesulfonamide with a carboxamide moiety were synthesized and their antioxidant activities were assessed. ijcce.ac.ir While all compounds showed good antioxidant activity, one compound, in particular, had a comparable activity to vitamin C in the DPPH radical scavenging assay. nih.govijcce.ac.irfrontiersin.org

Furthermore, the anti-inflammatory study on benzenesulfonamide derivatives with a 5′-aminospirotriazolotriazine moiety also revealed their antioxidant properties. mdpi.com These compounds were found to enhance the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in paw tissue, in addition to reducing oxidative stress markers. mdpi.comresearchgate.net

The antioxidant activity of these benzenesulfonamide analogues is likely attributed to their chemical structure, which may enable them to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage. These findings suggest that this compound may also possess antioxidant properties.

Table 4: Antioxidant Activity of Benzenesulfonamide Analogues

| Compound/Analogue | Assay(s) | Key Findings |

|---|---|---|

| Benzenesulfonamide-piperazine hybrids | DPPH, ABTS, FRAP, CUPRAC | High antioxidant capacity, with one compound outperforming standards in FRAP and CUPRAC assays. nih.gov |

| Benzenesulfonamide with carboxamide moiety | DPPH radical scavenging | One compound showed activity comparable to vitamin C. nih.govijcce.ac.irfrontiersin.org |

Structure Activity Relationship Sar Analysis and Rational Design of 3 Diethylamino Benzene 1 Sulfonamide Derivatives

Influence of the Diethylamino Substituent on Biological Efficacy

The diethylamino group, a dialkylamino substituent, plays a significant role in modulating the physicochemical properties and biological efficacy of the parent benzenesulfonamide (B165840) molecule. Its influence is primarily attributed to its effects on lipophilicity, basicity, and steric profile, which collectively impact target binding, membrane permeability, and metabolic stability.

Research into various classes of sulfonamide derivatives has shown that the nature of the N-alkyl substituents can be a critical determinant of potency. For instance, in a series of novel sulfonamide derivatives designed as potential anticancer agents, the size of the alkyl groups on the amino function was found to directly influence activity. One study observed that an N,N-dimethyl substitution resulted in better antiproliferative activity than an N,N-diethyl substitution, suggesting a preference for smaller, less bulky alkyl groups in that particular molecular framework. acs.org Conversely, in the development of certain sulfaguanidine-triazine hybrids, compounds incorporating a diethylamine (B46881) structure demonstrated significant inhibitory activity against cancer cell lines. nih.govresearchgate.net

Effects of Substituents on the Benzene (B151609) Ring on Bioactivity

Modification of the benzene ring is a cornerstone of SAR studies for benzenesulfonamide derivatives. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents can profoundly alter the molecule's activity, selectivity, and pharmacokinetic profile. nih.gov

Electronic Effects : The electronic properties of ring substituents are crucial. Studies on cyclic sulfonamides (sultams) have revealed that the introduction of electron-withdrawing groups, such as chloro groups, tends to increase antifungal activity. nih.gov

Steric and Positional Effects : The placement and size of substituents dictate the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. In one study of antiproliferative agents, a sulfonamide hybrid featuring a 2-chlorophenyl moiety displayed superior activity compared to analogues containing various aromatic heterocycles, highlighting the specific spatial and electronic contributions of that substituent. ias.ac.in

These examples underscore that a systematic exploration of benzene ring substitutions is essential for optimizing the bioactivity of sulfonamide-based compounds.

Role of the Sulfonamide Functional Group as a Pharmacophore

The sulfonamide group (-SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, integral to the activity of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs. acs.orgopenaccesspub.org Its importance stems from a combination of key chemical and structural properties.

Hydrogen Bonding : The sulfonamide moiety features both hydrogen bond donors (the -NH-) and acceptors (the sulfonyl oxygens), enabling it to form strong and directional interactions with amino acid residues in the active sites of target proteins. tandfonline.com

Metalloenzyme Inhibition : The sulfonamide group is a potent zinc-binding group. This allows it to act as an effective inhibitor of metalloenzymes by coordinating with the catalytic zinc ion. This mechanism is the basis for the activity of carbonic anhydrase inhibitors, a major class of sulfonamide drugs. ijpsonline.com

Structural Mimicry : In the classic sulfa antibacterial drugs, the sulfonamide group acts as a structural and electronic mimic of the carboxylate group in p-aminobenzoic acid (PABA). nih.gov This allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial folic acid synthesis pathway. biorxiv.org

The versatility and favorable properties of the sulfonamide functional group ensure its continued prominence as a core component in the design of new therapeutic agents. eurekaselect.com

Design Principles for Novel Analogues

The rational design of novel sulfonamide analogues leverages established and emerging medicinal chemistry strategies to enhance potency, selectivity, and drug-like properties. These approaches often involve modifying the core structure by combining it with other bioactive fragments or by altering its conformation.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units from different bioactive compounds into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with enhanced affinity, improved efficacy, or a dual/multi-target mechanism of action. nih.govnih.gov This approach has been successfully applied to sulfonamide derivatives to generate novel compounds with promising biological activities. For example, novel sulfonamide hybrids have been synthesized using click chemistry, a highly efficient and versatile reaction, to link the sulfonamide core to various other molecular fragments, resulting in compounds with potent antiproliferative activity against cancer cell lines. ias.ac.in Another study combined the pharmacophores of pyrimidine (B1678525) and sulfonamide to develop a new class of potential anticancer drugs. nih.gov

Sultams are cyclic sulfonamides where the sulfonamide nitrogen and sulfur atoms are incorporated into a ring structure. nih.gov This cyclization imparts conformational rigidity to the molecule, which can be advantageous for several reasons. A more constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. It also presents a well-defined three-dimensional arrangement of functional groups for interaction with a receptor. nih.gov

Sultams have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govenamine.net The biological activity of sultams is influenced by the size of the heterocyclic ring (ranging from 4 to 8 members) and the nature of the substituents on the ring. nih.gov The development of synthetic methodologies to access diverse sultam scaffolds is an active area of research, providing new avenues for drug discovery. researchgate.netresearchgate.net

A specific and highly successful application of the molecular hybridization strategy involves creating conjugates of sulfonamides with other biologically active heterocycles.

Triazine-Sulfonamide Conjugates : The 1,3,5-triazine (B166579) ring is a recognized pharmacophore with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. acs.org Researchers have synthesized hybrid molecules that incorporate both a sulfonamide moiety and a triazine scaffold. nih.govresearchgate.net These hybrids have been evaluated as potential anticancer agents and enzyme inhibitors, with some derivatives showing significant inhibitory activity against cancer cell lines and specific enzymes. researchgate.netnih.gov

Coumarin-Sulfonamide Conjugates : Coumarin (B35378) is another privileged heterocyclic scaffold found in many natural and synthetic molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govajchem-a.com The combination of the coumarin nucleus with the sulfonamide pharmacophore has yielded a versatile class of compounds. mdpi.com These conjugates have been extensively investigated as potent inhibitors of carbonic anhydrase isoforms associated with cancer and as direct antiproliferative agents. nih.govd-nb.info

The development of such hybrid compounds represents a powerful strategy for generating novel drug candidates with enhanced or synergistic biological effects.

Data on Biological Activities of Sulfonamide Derivatives

The tables below summarize research findings on the biological activities of various rationally designed sulfonamide derivatives, illustrating the principles discussed in the article.

| Compound | IC₅₀ on MCF-7 (Breast Cancer) in μM | IC₅₀ on A549 (Lung Cancer) in μM |

|---|---|---|

| 27 | 14.8 | 21.3 |

| 28 | 19.4 | 26.5 |

| 29 | 23.7 | 33.2 |

| 31 | 18.2 | 24.8 |

| 35 | 20.1 | 29.7 |

| Compound Scaffold | Target Cell Line | Activity/Finding |

|---|---|---|

| Methoxy coumarin with chloro-phenylsulfonyl pyrazole | MCF7 (Breast), HCT-116 (Colon) | Excellent anti-cancer activity |

| Phenyl thiazole (B1198619) based coumarin sulfonamide | HepG2 (Hepatocellular Carcinoma) | IC₅₀ of 3.48 ± 0.28 µM (more potent than Doxorubicin) |

| Pyrimidine based coumarin benzene sulfonamide | Carbonic Anhydrase II (hCA-II) | Potent inhibitor with IC₅₀ of 0.063 µM |

Advanced Applications in Drug Discovery and Chemical Biology Research

Utilization as a Chemical Probe for Biological Target Identification

The identification of the biological targets of small molecules is a crucial step in understanding their mechanism of action and therapeutic potential. Chemical probes are essential tools in this process, allowing for the specific labeling and enrichment of target proteins from complex biological samples. While direct evidence for the use of 3-(Diethylamino)benzene-1-sulfonamide as a chemical probe is not extensively documented in publicly available literature, the broader class of sulfonamides, particularly fluorescently-labeled derivatives, has been successfully employed to visualize, identify, and monitor intracellular targets.

The general strategy for creating a chemical probe involves incorporating three key components: an active group that binds to the target, a reporter group (like a fluorescent dye or biotin) for detection and purification, and a linker connecting the two. The this compound structure offers a foundational scaffold for such probes. The benzenesulfonamide (B165840) portion can act as the active group, targeting specific enzymes or receptors, while the diethylamino group could be modified to attach a linker and a reporter tag. This approach, known as activity-based protein profiling (ABPP), has been instrumental in elucidating the targets of various bioactive compounds.

Table 1: Components of a Hypothetical Chemical Probe Based on this compound

| Component | Function | Potential Moiety |

| Active Group | Binds to the biological target | This compound |

| Linker | Connects the active group to the reporter group | Alkyl chain, polyethylene (B3416737) glycol (PEG) |

| Reporter Group | Enables detection and/or isolation of the target | Fluorescent dye (e.g., fluorescein), Biotin |

The development of such probes would enable researchers to perform target deconvolution studies, identifying the specific proteins that interact with this compound-based compounds and shedding light on their pharmacological effects.

Scaffold for Multi-Targeted Ligand Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases such as cancer and neurodegenerative disorders. The development of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. mdpi.commdpi.com The benzenesulfonamide scaffold is a well-established pharmacophore in the design of such multi-functional agents. mdpi.com

Derivatives of benzenesulfonamide have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. mdpi.comnih.gov These compounds have shown the ability to inhibit cholinesterases and modulate other targets relevant to the disease's pathology. mdpi.comnih.gov The this compound core provides a versatile platform for the synthesis of libraries of compounds with diverse biological activities. By modifying the substituents on the benzene (B151609) ring and the sulfonamide nitrogen, medicinal chemists can fine-tune the affinity and selectivity of the ligands for various targets.

For instance, the sulfonamide group can act as a zinc-binding group in metalloenzymes, while the diethylamino group can be modified to introduce functionalities that interact with other receptor sites or enzymes. This flexibility allows for the rational design of molecules that can simultaneously modulate different pathways involved in a disease process.

Table 2: Examples of Biological Targets for Benzenesulfonamide-Based Multi-Targeted Ligands

| Disease Area | Potential Biological Targets |

| Alzheimer's Disease | Cholinesterases (AChE, BuChE), Beta-amyloid (Aβ) aggregation, Monoamine oxidases (MAOs) mdpi.comnih.gov |

| Cancer | Carbonic Anhydrases (CAs), Receptor Tyrosine Kinases (RTKs), Histone Deacetylases (HDACs) nih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., Dihydropteroate (B1496061) synthase), Metallo-β-lactamases |

The strategic incorporation of the this compound scaffold into drug design programs can lead to the discovery of novel therapeutics with enhanced efficacy and potentially reduced side effects compared to single-target agents.

Building Block in Complex Organic Synthesis

Beyond its direct applications in drug discovery, this compound serves as a valuable building block in the multi-step synthesis of more complex organic molecules. utdallas.edu The sulfonamide group is a stable and versatile functional group that can participate in a variety of chemical transformations. acs.org Furthermore, the presence of the diethylamino group and the aromatic ring allows for a range of synthetic manipulations.

The synthesis of sulfonamides themselves can be achieved through several methods, with a common approach involving the reaction of an aryl sulfonyl chloride with an amine. impactfactor.org Once formed, the this compound molecule can be further functionalized. For example, the aromatic ring can undergo electrophilic aromatic substitution reactions to introduce additional substituents. utdallas.edu The nitrogen of the sulfonamide can also be alkylated or acylated to generate a diverse array of derivatives. acs.org

This synthetic versatility makes this compound an important intermediate in the preparation of complex chemical libraries for high-throughput screening and in the total synthesis of natural products and their analogs. The ability to readily modify its structure allows chemists to systematically explore the structure-activity relationships of new compound series.

Table 3: Common Reactions Involving the Benzenesulfonamide Scaffold

| Reaction Type | Reagents and Conditions | Outcome |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base | Substitution on the sulfonamide nitrogen acs.org |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, etc. | Substitution on the benzene ring utdallas.edu |

| Coupling Reactions | Palladium catalysts, Boronic acids | Formation of new carbon-carbon or carbon-heteroatom bonds |

The utility of this compound as a synthetic intermediate underscores its importance in the broader field of organic chemistry, providing a foundation for the construction of novel and biologically active molecules.

Future Research on this compound: A Roadmap for Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific compound, this compound, represents a valuable lead structure for further investigation. Future research efforts are poised to unlock its full therapeutic potential by delving deeper into its molecular interactions, exploring new disease applications, refining its structure for enhanced potency and selectivity, and developing sustainable manufacturing processes.

Featured Recommendations

| Most viewed | ||